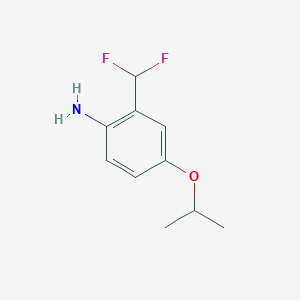

2-(Difluoromethyl)-4-isopropoxyaniline

Description

Contextual Significance of Fluorinated Aniline (B41778) Derivatives in Chemical Research

Fluorinated aniline derivatives are pivotal intermediates in the synthesis of a wide array of biologically active molecules. The introduction of fluorine into an aniline scaffold can profoundly influence its chemical and biological properties. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These attributes are highly desirable in the design of new drugs and agrochemicals.

The difluoromethyl group (CHF2) is of particular interest. It is often considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or even methyl groups. researchgate.netmdpi.com This bioisosteric replacement can lead to compounds with improved pharmacokinetic profiles. The incorporation of a difluoromethyl group can also modulate the pKa of nearby functional groups, which can be crucial for optimizing a molecule's solubility and permeability across biological membranes. researchgate.net The strategic placement of a difluoromethyl group on an aniline ring, as seen in 2-(Difluoromethyl)-4-isopropoxyaniline, can therefore be a key strategy in the development of new chemical entities with enhanced performance.

Research Rationale and Scope for Focused Investigations on this compound

While specific research dedicated to this compound is not widely published, the rationale for its investigation can be inferred from the well-established principles of medicinal and agrochemical chemistry. The aniline core is a common feature in many bioactive compounds, and the isopropoxy group at the 4-position can influence the molecule's lipophilicity and metabolic profile. The primary driver for research into this specific molecule, however, would be the ortho-positioned difluoromethyl group.

The scope of investigations into this compound would likely encompass several key areas:

Novel Synthetic Methodologies: Developing efficient and scalable synthetic routes to this and related compounds is a fundamental aspect of chemical research. This could involve the exploration of novel fluorination or difluoromethylation techniques.

Physicochemical Property Profiling: A thorough characterization of its properties, such as solubility, lipophilicity (LogP), and pKa, would be essential to predict its behavior in biological systems.

Application as a Building Block: Its primary value lies in its potential as an intermediate for the synthesis of more complex molecules. Research would focus on its reactivity in various coupling and derivatization reactions to create libraries of novel compounds for biological screening.

Exploration of Biological Activity: Given the prevalence of fluorinated anilines in pharmaceuticals and agrochemicals, this compound would be a candidate for screening in various biological assays to identify potential therapeutic or crop protection applications.

The combination of the aniline scaffold, the electron-withdrawing and hydrogen-bond-donating difluoromethyl group, and the lipophilic isopropoxy moiety makes this compound a molecule with significant potential for the discovery of new chemical entities.

Chemical Compound Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 2832490-81-8 | C10H13F2NO | 201.21 |

An in-depth exploration of the chemical synthesis of this compound reveals a landscape of sophisticated and evolving methodologies. The construction of this molecule, which features both a difluoromethyl group and an isopropoxy moiety on an aniline scaffold, requires strategic planning to ensure correct regiochemistry and functional group compatibility. Synthetic approaches are bifurcated into two primary challenges: the introduction of the difluoromethyl group and the installation of the isopropoxy ether. This article delineates the principal strategies employed for these transformations, focusing on the synthesis of the target compound and its analogous structures.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13F2NO |

|---|---|

Molecular Weight |

201.21 g/mol |

IUPAC Name |

2-(difluoromethyl)-4-propan-2-yloxyaniline |

InChI |

InChI=1S/C10H13F2NO/c1-6(2)14-7-3-4-9(13)8(5-7)10(11)12/h3-6,10H,13H2,1-2H3 |

InChI Key |

NPQULQIQLAEPAC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)N)C(F)F |

Origin of Product |

United States |

Chemical Transformations and Reaction Mechanisms of 2 Difluoromethyl 4 Isopropoxyaniline

Reactivity of the Aniline (B41778) Nitrogen Center

The reactivity of the aniline nitrogen in 2-(difluoromethyl)-4-isopropoxyaniline is fundamentally governed by the interplay of the electronic effects of its substituents: the electron-donating isopropoxy group and the electron-withdrawing difluoromethyl group.

Nucleophilic Character and Protonation Equilibria

The lone pair of electrons on the nitrogen atom of the amino group imparts nucleophilic character to the molecule. However, the presence of the ortho-difluoromethyl group is expected to significantly modulate this nucleophilicity. The strong electron-withdrawing nature of the two fluorine atoms reduces the electron density on the nitrogen, thereby decreasing its basicity and nucleophilicity compared to unsubstituted aniline. Conversely, the para-isopropoxy group, being an electron-donating group through resonance, partially counteracts this effect by increasing the electron density on the aromatic ring and, to a lesser extent, on the nitrogen atom.

Protonation of the amino group in an acidic medium results in the formation of the corresponding anilinium ion. The equilibrium of this reaction is described by the pKa value of the conjugate acid. Due to the electron-withdrawing difluoromethyl group, the pKa of 2-(difluoromethyl)-4-isopropoxyanilinium ion is predicted to be lower than that of aniline (pKa ≈ 4.6), indicating that it is a weaker base. The isopropoxy group at the para position would slightly increase the pKa compared to a molecule with only the difluoromethyl substituent.

Table 1: Estimated pKa Values of Substituted Anilines

| Compound | Substituents | Estimated pKa |

|---|---|---|

| Aniline | None | 4.6 |

| 4-Isopropoxyaniline | 4-O-iPr | ~5.3 |

| 2-(Difluoromethyl)aniline | 2-CHF2 | ~2.5 - 3.0 |

| This compound | 2-CHF2, 4-O-iPr | ~3.0 - 3.5 |

Note: The pKa values for the substituted anilines are estimates based on the known electronic effects of the substituents.

Electrophilic Aromatic Substitution Reactions on the Aniline Ring

The amino group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. However, in this compound, the directing effects of the three substituents must be considered. The isopropoxy group is also an ortho-, para-director, while the difluoromethyl group is a deactivating group and a meta-director.

Given the strong activating and directing effect of the amino and isopropoxy groups, electrophilic substitution is expected to occur at the positions ortho and para to these groups. The position para to the amino group is already occupied by the isopropoxy group. The positions ortho to the amino group are at C3 and C5. The C3 position is sterically hindered by the adjacent difluoromethyl group. Therefore, electrophilic attack is most likely to occur at the C5 position, which is ortho to the isopropoxy group and meta to the difluoromethyl group.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophile | Predicted Major Product |

|---|---|

| Br₂/FeBr₃ | 5-Bromo-2-(difluoromethyl)-4-isopropoxyaniline |

| HNO₃/H₂SO₄ | 5-Nitro-2-(difluoromethyl)-4-isopropoxyaniline |

| SO₃/H₂SO₄ | 5-Amino-4-(difluoromethyl)-2-isopropoxybenzenesulfonic acid |

Note: Predictions are based on the analysis of directing group effects and steric hindrance.

Condensation and Imine Formation Reactions

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction typically proceeds under acidic or basic catalysis and involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon, followed by dehydration.

The rate of this reaction will be influenced by the nucleophilicity of the aniline. Due to the electron-withdrawing difluoromethyl group, the reaction may proceed slower than with more electron-rich anilines. Steric hindrance from the ortho-difluoromethyl group could also play a role in retarding the reaction rate, especially with bulky carbonyl compounds.

Amidation and Sulfonamidation Pathways

This compound can react with acylating agents such as acyl chlorides or anhydrides to form amides. Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. These reactions are nucleophilic acyl substitution and nucleophilic sulfonyl substitution, respectively.

The reactivity of the aniline in these reactions is again dependent on its nucleophilicity. The reduced nucleophilicity due to the difluoromethyl group may necessitate harsher reaction conditions (e.g., higher temperatures, stronger bases) compared to unsubstituted aniline. Steric hindrance from the ortho substituent could also impact the feasibility and yield of these transformations, particularly with sterically demanding acylating or sulfonylating agents.

Transformations Involving the Difluoromethyl Group

The difluoromethyl group is generally stable but can participate in specific chemical transformations.

Hydrogen Atom Transfer (HAT) Reactions

The C-H bond in the difluoromethyl group is activated towards hydrogen atom transfer (HAT) reactions due to the presence of the two electron-withdrawing fluorine atoms. This allows for the generation of a difluoromethyl radical under appropriate reaction conditions, typically involving a radical initiator. Once formed, this radical can participate in various subsequent reactions, such as addition to unsaturated systems or coupling with other radicals. However, the direct HAT from an aromatic difluoromethyl group often requires specific and potent radical initiators.

Fluorine Exchange and Rearrangement Studies

The difluoromethyl group is generally stable under many reaction conditions; however, specific reagents can induce fluorine exchange or molecular rearrangements. While direct fluorine exchange on the difluoromethyl group of this compound is not widely documented, related transformations on similar structures suggest potential pathways. For instance, Lewis acid-promoted fluorine-alkoxy exchange reactions have been observed in other fluorinated systems, hinting at the possibility of such transformations under specific acidic conditions.

Rearrangement reactions involving fluoroalkyl groups are also a subject of study. Visible light-mediated radical Smiles rearrangements have been developed to synthesize molecules containing a gem-difluoro group. Although not specifically demonstrated on this compound, this type of rearrangement could potentially be adapted, leading to novel molecular scaffolds.

Reactivity under Reductive and Oxidative Conditions

The aniline moiety in this compound is susceptible to both reduction and oxidation.

Reductive Conditions: Under reductive conditions, the aromatic ring can be hydrogenated, though this typically requires harsh conditions and is often not selective. A more common transformation involving the amine is reductive amination. wikipedia.org This reaction involves the condensation of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine, which is then reduced in situ to a more substituted amine. wikipedia.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) and sodium cyanoborohydride being common choices. wikipedia.orgorganic-chemistry.org

Illustrative Reductive Amination Conditions

| Reagent System | Carbonyl Substrate | Expected Product Type |

|---|---|---|

| NaBH3CN, pH ~6 | Aldehyde (R'CHO) | Secondary Amine |

| NaBH(OAc)3 | Ketone (R'C(O)R'') | Tertiary Amine |

| H2, Pd/C | Aldehyde (R'CHO) | Secondary Amine |

Oxidative Conditions: The oxidation of anilines can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidizing agents can lead to the formation of azoxybenzenes, which can be further oxidized to azobenzenes. Stronger oxidizing agents can result in the formation of polymers, such as polyaniline, or in complex degradation products. The kinetics and mechanism of aniline oxidation by various chromium(VI) reagents, such as benzimidazolium fluorochromate (BIFC), have been studied, revealing that the reaction is often first-order with respect to both the aniline and the oxidant. semanticscholar.org The reaction is typically catalyzed by acid, and the product is often the corresponding azobenzene.

Chemistry of the Isopropoxy Substituent

Ether Cleavage and Functional Group Interconversions

The isopropoxy group, an ether, is generally stable but can be cleaved under strongly acidic conditions. masterorganicchemistry.com The most common reagents for ether cleavage are strong hydrohalic acids like HBr and HI. libretexts.orglibretexts.org The mechanism of cleavage for an aryl alkyl ether like this compound proceeds via protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion. masterorganicchemistry.com Due to the high stability of the phenyl-oxygen bond, the cleavage invariably occurs at the alkyl-oxygen bond. libretexts.orglibretexts.org Therefore, the reaction would yield 4-amino-3-(difluoromethyl)phenol and 2-halopropane.

Typical Reagents for Ether Cleavage

| Reagent | Conditions | Expected Products |

|---|---|---|

| HBr (concentrated) | Reflux | 4-Amino-3-(difluoromethyl)phenol + 2-Bromopropane |

| HI (concentrated) | Reflux | 4-Amino-3-(difluoromethyl)phenol + 2-Iodopropane |

| BBr3 | CH2Cl2, low temp. | 4-Amino-3-(difluoromethyl)phenol + 2-Bromopropane |

The resulting phenol (B47542) can then undergo various functional group interconversions, such as conversion to esters or other ether derivatives.

Influence on Aromatic Ring Activation and Regioselectivity

Both the amino (-NH₂) and isopropoxy (-O-iPr) groups are strong activating groups in electrophilic aromatic substitution reactions. They donate electron density to the aromatic ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. Both are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.orgyoutube.com

In this compound, the directing effects of the two groups must be considered:

The amino group at position 1 directs incoming electrophiles to positions 2, 4, and 6.

The isopropoxy group at position 4 directs incoming electrophiles to positions 3 and 5.

The positions are numbered as follows: 1 (NH₂), 2 (CHF₂), 3, 4 (O-iPr), 5, 6.

Position 2 is blocked by the difluoromethyl group.

Position 4 is blocked by the isopropoxy group.

Position 6 is ortho to the NH₂ group.

Position 3 is ortho to the isopropoxy group and meta to the NH₂ group.

Position 5 is ortho to the isopropoxy group and meta to the NH₂ group.

The amino group is generally a more powerful activating group than an alkoxy group. Therefore, electrophilic substitution is most likely to occur at the positions most activated by the amino group, which are the available ortho and para positions. In this case, position 6 is the only unsubstituted position that is ortho or para to the strongly activating amino group. The steric hindrance from the adjacent difluoromethyl group at position 2 might slightly disfavor substitution at position 6, but the electronic activation from the amino group is expected to be the dominant factor. The positions ortho to the isopropoxy group (3 and 5) are also activated, but to a lesser extent than position 6. The difluoromethyl group at position 2 is an electron-withdrawing group, which deactivates the positions ortho and para to it (positions 1, 3, and 6), but this inductive effect is generally weaker than the resonance donation from the amino and isopropoxy groups.

Therefore, for most electrophilic aromatic substitution reactions, the major product is expected to be substitution at position 6.

Investigating Regioselectivity and Stereoselectivity in Complex Reactions

Achieving high regioselectivity and stereoselectivity in complex reactions involving this compound would likely require careful choice of reagents and reaction conditions, and potentially the use of directing groups or chiral auxiliaries.

Regioselectivity: In reactions where multiple sites are reactive, such as metal-catalyzed cross-coupling reactions, the inherent electronic and steric properties of the molecule would play a crucial role. For example, in a palladium-catalyzed C-H activation/arylation reaction, a directing group could be temporarily installed on the amine to direct the metal catalyst to a specific C-H bond, overriding the natural electronic preferences of the ring.

Stereoselectivity: If a reaction creates a new stereocenter, controlling the stereochemistry can be achieved by using a chiral catalyst or a chiral auxiliary. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com For instance, the aniline could be acylated with a chiral carboxylic acid derivative. The resulting chiral amide could then undergo a reaction, such as an alkylation, where the chiral auxiliary directs the approach of the reagent from one face of the molecule, leading to a diastereomerically enriched product. nih.gov The auxiliary can then be cleaved to reveal the enantiomerically enriched product.

Application of 2 Difluoromethyl 4 Isopropoxyaniline As a Key Synthetic Intermediate

Construction of Heterocyclic Systems Incorporating the Fluorinated Aniline (B41778) Core

The primary amino group and the activated aromatic ring of 2-(difluoromethyl)-4-isopropoxyaniline serve as reactive handles for the construction of a wide array of heterocyclic systems. These heterocycles are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.

The synthesis of pyrimidine (B1678525) derivatives often involves the condensation of a guanidine (B92328) or a similar amidine-containing species with a 1,3-dicarbonyl compound or its equivalent. In the context of utilizing this compound, it can be envisioned as a precursor to a substituted guanidine. For instance, reaction of the aniline with cyanamide (B42294) would yield the corresponding phenylguanidine. This intermediate can then undergo cyclocondensation with a suitable diketone to form a pyrimidine ring bearing the 2-(difluoromethyl)-4-isopropoxyphenyl substituent. The general approach allows for the introduction of diverse functionalities onto the pyrimidine core, a scaffold frequently found in pharmacologically active compounds. semanticscholar.orgjocpr.com

General synthetic strategies for pyrimidine derivatives often employ multicomponent reactions or sequential condensation and cyclization steps. mdpi.comorganic-chemistry.org The incorporation of the this compound moiety is anticipated to modulate the physicochemical and biological properties of the resulting pyrimidine derivatives, a strategy commonly employed in drug discovery. semanticscholar.org

Table 1: Representative General Synthesis of Pyrimidine Derivatives

| Reactant A | Reactant B | Product Type | Potential Application |

|---|---|---|---|

| Phenylguanidine (derived from aniline) | 1,3-Diketone | 2-Amino-4,6-disubstituted pyrimidine | Kinase inhibitors, Anticancer agents |

| N-Aryl amidine | α,β-Unsaturated ketone | Dihydropyrimidine | Calcium channel blockers |

| Urea/Thiourea | β-Ketoester | Pyrimidinone/Thione | Antiviral, Antibacterial agents |

The synthesis of oxazole (B20620) derivatives can be achieved through various methods, including the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.gov While direct involvement of this compound in this specific reaction is not typical, its derivatives could be utilized in other pathways. For example, α-amino ketones derived from the aniline could undergo condensation and cyclization with a carboxylic acid equivalent to form the oxazole ring.

Benzoxazines are a class of heterocyclic compounds typically synthesized through the Mannich condensation of a phenol (B47542), a primary amine, and formaldehyde (B43269). nih.govnih.gov In this reaction, this compound can serve as the amine component. The reaction with a suitable phenol and formaldehyde would lead to the formation of a benzoxazine (B1645224) monomer. These monomers can undergo thermal ring-opening polymerization to produce polybenzoxazines, which are high-performance polymers with excellent thermal stability and mechanical properties. nih.gov The presence of the difluoromethyl and isopropoxy groups on the aniline-derived part of the polymer backbone would be expected to influence the final properties of the material, such as its dielectric constant and flame retardancy.

The aniline moiety of this compound can be a key component in the synthesis of polycyclic aromatic and heteroaromatic systems. For instance, through a Skraup or Doebner-von Miller reaction, the aniline can be condensed with α,β-unsaturated carbonyl compounds to form quinoline (B57606) derivatives. Subsequent annulation reactions could then be employed to build more complex polycyclic structures.

Role in the Synthesis of Functionalized Aromatic Compounds

Beyond its use in constructing heterocyclic rings, this compound is a valuable precursor for the synthesis of various functionalized aromatic compounds through reactions that modify its aromatic core or amino group.

To participate in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, or Sonogashira reactions, the aniline typically needs to be converted into an aryl halide or triflate. synarchive.commdpi.comnih.gov For example, diazotization of the amino group followed by a Sandmeyer reaction can introduce a bromine or iodine atom onto the aromatic ring. This resulting aryl halide, now containing the difluoromethyl and isopropoxy substituents, can readily engage in cross-coupling reactions.

Suzuki Coupling: The reaction of the aryl halide derivative with a boronic acid or ester in the presence of a palladium catalyst and a base would lead to the formation of a biaryl compound. rsc.orgnih.govmdpi.com This is a powerful method for creating carbon-carbon bonds and accessing complex molecular scaffolds.

Heck Reaction: The palladium-catalyzed reaction of the aryl halide with an alkene would result in the formation of a substituted alkene. synarchive.comnih.gov This reaction is widely used for the synthesis of styrenic compounds and other vinylated aromatics.

Sonogashira Coupling: The coupling of the aryl halide with a terminal alkyne, catalyzed by palladium and copper, would yield an aryl-substituted alkyne. beilstein-journals.orgnih.gov These products are valuable intermediates for the synthesis of more complex molecules and conjugated materials.

Table 2: Overview of Potential Cross-Coupling Reactions

| Reaction | Coupling Partner | Product Type | Key Features |

|---|---|---|---|

| Suzuki | Organoboron reagent | Biaryl | Broad functional group tolerance |

| Heck | Alkene | Substituted alkene | Forms C(sp²)-C(sp²) bonds |

| Sonogashira | Terminal alkyne | Aryl alkyne | Mild reaction conditions |

The unique electronic properties conferred by the difluoromethyl group make this compound and its derivatives attractive building blocks for advanced organic materials. The difluoromethyl group can act as a lipophilic hydrogen bond donor and can influence the intermolecular packing and electronic properties of materials. researchgate.netmdpi.com

Derivatization of the aniline can lead to precursors for liquid crystals, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). For instance, incorporation into extended π-conjugated systems through the cross-coupling reactions mentioned above could lead to materials with interesting photophysical and charge-transport properties. The synthesis of polybenzoxazines, as discussed earlier, is another avenue where this compound serves as a precursor to high-performance polymers with potential applications in electronics and aerospace due to their low dielectric constants and high thermal stability. nih.gov

Strategic Utility in Multi-Step Total Synthesis Endeavors

The strategic value of this compound as a synthetic intermediate is most prominently demonstrated in the multi-step synthesis of complex, biologically active molecules, particularly within the agrochemical industry. While its application in the classical total synthesis of natural products is not widely documented in available literature, its structural features make it an exceptionally valuable building block for constructing sophisticated synthetic targets, such as modern fungicides.

The molecule's utility stems from the specific combination and placement of its functional groups: the aniline nitrogen, the ortho-difluoromethyl group, and the para-isopropoxy group. In a multi-step synthesis, this arrangement allows for the controlled and sequential construction of a larger molecular framework, where each group serves a distinct strategic purpose.

Aniline derivatives are fundamental building blocks in organic chemistry, providing a reactive site for numerous chemical transformations. nbinno.comuva.nl The primary amine of this compound serves as a potent nucleophile, ideal for forming amide bonds, which are stable and prevalent linkages in many bioactive molecules. This reactivity is central to its role in connecting with other complex fragments during a synthesis campaign.

The difluoromethyl (CHF₂) group is a key bioisostere for hydroxyl, thiol, or methyl groups and is increasingly incorporated into pharmaceuticals and agrochemicals to enhance their metabolic stability, binding affinity, and lipophilicity. researchgate.netacs.org Placing this group at the ortho-position to the amine has several strategic implications:

Conformational Lock: It introduces steric hindrance that can lock the conformation of the final molecule, which is often crucial for precise binding to a biological target like an enzyme's active site.

Modulation of Electronics: The electron-withdrawing nature of the CHF₂ group influences the reactivity and pKa of the aniline amine, which can be fine-tuned for subsequent reactions.

Metabolic Resistance: The carbon-fluorine bond is exceptionally strong, making the CHF₂ group resistant to oxidative metabolism, thereby increasing the in-vivo stability and duration of action of the final product. nih.gov

A prime example of the strategic application of this intermediate is in the synthesis of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. Many of the most advanced SDHIs feature a pyrazole (B372694) carboxamide core linked to a substituted aniline. The synthesis of such a target would strategically utilize this compound as the aniline fragment.

The general synthetic approach is outlined below:

Table 1: Representative Synthetic Step Utilizing this compound

| Step | Reactant A | Reactant B | Reagents & Conditions | Product | Purpose |

| Amide Coupling | This compound | A substituted pyrazole carboxylic acid (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) | 1. Thionyl chloride (SOCl₂) or Oxalyl chloride to form the acid chloride. 2. Amine addition in the presence of a base (e.g., triethylamine, pyridine) in an aprotic solvent (e.g., DCM, THF). | N-(2-(difluoromethyl)-4-isopropoxyphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Formation of the critical amide linkage connecting the two key fragments of the target fungicide. |

This single step highlights the strategic importance of the intermediate. By coupling it with a pre-functionalized pyrazole core, a significant portion of the final complex molecule is assembled efficiently. The specific substituents on the aniline (CHF₂ and O-iPr) are carried through the synthesis to become integral, performance-enhancing features of the final active ingredient. This modular approach, combining complex, pre-built fragments, is a hallmark of modern industrial total synthesis. rhhz.net

Theoretical and Computational Investigations of 2 Difluoromethyl 4 Isopropoxyaniline

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical studies are instrumental in providing a foundational understanding of a molecule's properties at the atomic and electronic levels. For a molecule like 2-(Difluoromethyl)-4-isopropoxyaniline, such studies would be invaluable.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, its lowest energy conformation. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. A conformational analysis would further explore other stable, low-energy arrangements of the molecule that might exist as it rotates around its single bonds. This is particularly relevant for the flexible isopropoxy and difluoromethyl groups. Understanding the preferred conformations is crucial as it directly influences the molecule's physical properties and how it interacts with other molecules.

Electronic Structure and Frontier Molecular Orbital (FMO) Theory Analysis

An analysis of the electronic structure would provide insights into how electrons are distributed within the molecule. A key aspect of this is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are fundamental in predicting a molecule's reactivity. For instance, the HOMO energy is related to its ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. For this compound, FMO analysis would pinpoint the likely sites for electrophilic and nucleophilic attack.

Charge Distribution and Electrostatic Potential Mapping

Computational methods can also be used to calculate the distribution of partial charges on each atom in the molecule. This information is visualized through an electrostatic potential (ESP) map, which shows regions of positive and negative electrostatic potential on the molecule's surface. Red-colored regions on an ESP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue-colored regions indicate low electron density (positive potential), which are prone to nucleophilic attack. For this compound, an ESP map would highlight the electrostatic character of the amine, difluoromethyl, and isopropoxy groups, offering a visual guide to its reactive behavior.

Reaction Mechanism Elucidation through Computational Modeling

Beyond static properties, computational modeling is a powerful tool for investigating the dynamics of chemical reactions.

Transition State Characterization and Activation Energy Barrier Calculations

When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state. Computational chemistry allows for the characterization of the geometry and energy of these fleeting structures. By calculating the energy difference between the reactants and the transition state, the activation energy barrier for a reaction can be determined. This is a critical parameter that governs the rate of a chemical reaction. For reactions involving this compound, such as its synthesis or subsequent functionalization, these calculations would provide valuable mechanistic insights.

Analysis of Reaction Coordinates and Intrinsic Reaction Pathways

The reaction coordinate is the path of minimum energy that connects the reactants to the products through the transition state. An analysis of the Intrinsic Reaction Coordinate (IRC) provides a detailed picture of the geometric changes that occur throughout the course of a reaction. This allows chemists to visualize the step-by-step transformation of the molecule and to understand the intricate details of bond-making and bond-breaking processes.

Solvent Effects on Reactivity and Selectivity via Implicit and Explicit Solvation Models

The chemical reactivity and selectivity of this compound are intrinsically linked to its interactions with the surrounding solvent. Computational chemistry provides a powerful lens to study these interactions through implicit and explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), offer a computationally efficient method by representing the solvent as a continuous medium with a specific dielectric constant. This approach is well-suited for capturing the bulk electrostatic effects of a solvent on the solute.

Explicit solvation models, while more computationally demanding, provide a more granular view by modeling individual solvent molecules around the this compound molecule. This allows for the detailed investigation of specific short-range interactions, such as hydrogen bonding between the amine group of the aniline (B41778) derivative and protic solvent molecules, or dipole-dipole interactions with polar aprotic solvents. Such explicit models are crucial for understanding reactions where the specific orientation of a solvent molecule can influence the transition state and, therefore, the reaction pathway and outcome. For instance, in a reaction involving the aniline nitrogen, the extent of hydrogen bonding from a protic solvent can significantly alter its nucleophilicity.

In Silico Prediction of Spectroscopic Parameters for Structural Confirmation

Computational methods are instrumental in predicting spectroscopic data, which is vital for the structural confirmation of newly synthesized molecules like this compound. By comparing simulated spectra with experimental results, researchers can affirm the structure and purity of the compound.

The vibrational frequencies of this compound can be simulated using techniques such as Density Functional Theory (DFT). These simulations yield predicted Infrared (IR) and Raman spectra, detailing the vibrational modes of the molecule. Key vibrational modes for this compound would include the symmetric and asymmetric N-H stretching of the primary amine, C-H stretching in the aromatic ring and the isopropoxy group, the characteristic C-F stretches of the difluoromethyl group, and the C-O stretching of the ether linkage. Comparing these predicted frequencies with experimental data allows for a definitive assignment of the observed spectral bands to specific molecular motions, thereby confirming the presence of the various functional groups.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Asymmetric Stretch | 3500 - 3550 |

| Amine (-NH₂) | N-H Symmetric Stretch | 3400 - 3450 |

| Aromatic C-H | C-H Stretch | 3050 - 3100 |

| Isopropoxy C-H | C-H Stretch | 2970 - 2990 |

| Difluoromethyl C-H | C-H Stretch | 2990 - 3010 |

| Aromatic C=C | C=C Stretch | 1580 - 1620 |

| Amine (-NH₂) | N-H Scissoring | 1590 - 1650 |

| Isopropoxy C-O | C-O Stretch | 1230 - 1270 |

| Difluoromethyl C-F | C-F Stretch | 1100 - 1150 |

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, commonly used in conjunction with DFT, allows for the accurate prediction of ¹H, ¹³C, and ¹⁹F NMR spectra. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the amine protons, the aromatic protons, the methine and methyl protons of the isopropoxy group, and a characteristic triplet for the proton of the difluoromethyl group due to coupling with the two fluorine atoms. The ¹³C NMR would provide signals for each unique carbon atom, with the difluoromethyl carbon appearing as a triplet. The ¹⁹F NMR spectrum offers a direct window into the electronic environment of the fluorine atoms. The close agreement between predicted and experimental chemical shifts provides strong evidence for the proposed molecular structure.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Predicted Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Amine (-NH₂) | 3.5 - 4.5 | Singlet (broad) |

| ¹H | Aromatic | 6.7 - 7.0 | Multiplet |

| ¹H | Isopropoxy (-CH) | 4.4 - 4.6 | Septet |

| ¹H | Isopropoxy (-CH₃) | 1.2 - 1.4 | Doublet |

| ¹H | Difluoromethyl (-CHF₂) | 6.5 - 6.8 | Triplet |

| ¹³C | Aromatic (C-NH₂) | 140 - 145 | Singlet |

| ¹³C | Aromatic (C-O) | 150 - 155 | Singlet |

| ¹³C | Aromatic (other) | 115 - 125 | Singlet |

| ¹³C | Isopropoxy (-CH) | 70 - 75 | Singlet |

| ¹³C | Isopropoxy (-CH₃) | 20 - 25 | Singlet |

| ¹³C | Difluoromethyl (-CHF₂) | 115 - 120 | Triplet |

| ¹⁹F | Difluoromethyl (-CHF₂) | -125 to -135 | Doublet |

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Landscapes

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational flexibility of this compound. MD simulations track the movements of atoms over time, revealing the accessible conformations and the energy barriers between them. Key dynamic features for this molecule would include the rotation around the C-N and C-O single bonds, as well as the conformational dynamics of the isopropoxy group. Understanding the preferred conformations is crucial as it can dictate the molecule's reactivity and intermolecular interactions.

Furthermore, MD simulations performed in an explicit solvent environment can provide a detailed picture of the solvation shell around the molecule. This can reveal the average number and lifetime of hydrogen bonds between the aniline's amine group and protic solvent molecules, or the specific arrangement of solvent molecules around the hydrophobic and hydrophilic regions of the molecule. This detailed understanding of the dynamic interplay between the solute and solvent is essential for a comprehensive picture of its chemical behavior in solution.

Advanced Characterization Methodologies in the Study of 2 Difluoromethyl 4 Isopropoxyaniline

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of 2-(Difluoromethyl)-4-isopropoxyaniline. Its primary function is to provide a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the compound's elemental composition and molecular formula.

For this compound, the molecular formula is C10H13F2NO. The exact mass can be calculated and compared to the experimentally determined mass. Using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the compound is typically observed as the protonated molecule, [M+H]+. The high resolution of the instrument (e.g., Orbitrap or FT-ICR) allows for mass measurements with an accuracy in the parts-per-million (ppm) range, effectively distinguishing the target compound from other potentia

Structure Reactivity and Structure Property Relationships of 2 Difluoromethyl 4 Isopropoxyaniline Derivatives

Influence of the Difluoromethyl Group on Aniline (B41778) Basicity, Nucleophilicity, and Aromaticity

The difluoromethyl (CHF₂) group, positioned ortho to the amino group, exerts a profound influence on the fundamental properties of the aniline moiety primarily through its strong electron-withdrawing inductive effect (-I).

Basicity: Aniline's basicity stems from the availability of the nitrogen atom's lone pair of electrons to accept a proton. chemistrysteps.com In substituted anilines, electron-withdrawing groups decrease the electron density on the nitrogen, making the lone pair less available and thereby reducing basicity. chemistrysteps.comjove.com The difluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. This strong -I effect significantly reduces the electron density on the aniline nitrogen, making 2-(difluoromethyl)-4-isopropoxyaniline a considerably weaker base compared to aniline or anilines substituted with electron-donating groups. chemistrysteps.compharmaguideline.com This effect is generally quantified by the pKa of the conjugate acid (anilinium ion); a lower pKa value indicates a weaker base. quora.com

Furthermore, the presence of a substituent at the ortho position can introduce a phenomenon known as the "ortho effect," which often results in ortho-substituted anilines being weaker bases than their meta or para isomers, regardless of the substituent's electronic nature. quora.combyjus.com This is attributed to a combination of steric hindrance and electronic factors. Upon protonation, the amino group changes hybridization from sp² toward sp³, becoming non-planar. This change can lead to steric clashes between the hydrogens of the newly formed ammonium (B1175870) group and the ortho substituent, destabilizing the conjugate acid and thus reducing the basicity of the parent amine. wikipedia.orgstackexchange.com

| Compound | Substituent | Position | pKa of Conjugate Acid |

|---|---|---|---|

| p-Nitroaniline | -NO₂ (Strongly withdrawing) | para | 1.0 |

| o-Nitroaniline | -NO₂ (Strongly withdrawing) | ortho | -0.28 |

| o-Chloroaniline | -Cl (Withdrawing) | ortho | 2.7 |

| Aniline | -H (Reference) | - | 4.6 |

| o-Toluidine | -CH₃ (Donating) | ortho | 4.4 |

| p-Anisidine | -OCH₃ (Donating) | para | 5.3 |

Nucleophilicity: The nucleophilicity of the aniline nitrogen is directly related to its basicity. The reduced electron density on the nitrogen due to the electron-withdrawing difluoromethyl group makes it a weaker nucleophile. Consequently, it will react more slowly with electrophiles compared to unsubstituted aniline.

Impact of the Isopropoxy Group on Aromatic Electrophilic and Nucleophilic Substitution Patterns

The isopropoxy group (-OCH(CH₃)₂), an alkoxy group located para to the amino group, significantly influences the regioselectivity and rate of substitution reactions on the aromatic ring. Its effects are a combination of resonance and induction.

Aromatic Electrophilic Substitution: The oxygen atom of the isopropoxy group possesses lone pairs of electrons that can be delocalized into the benzene (B151609) ring through resonance (+M effect). libretexts.org This effect increases the electron density at the ortho and para positions relative to the isopropoxy group. Although the oxygen is also electronegative and exerts a weak electron-withdrawing inductive effect (-I), the resonance effect is dominant. libretexts.org Therefore, the isopropoxy group is considered an activating group and a strong ortho, para-director for electrophilic aromatic substitution. libretexts.orgorganicchemistrytutor.com

In this compound, the isopropoxy group is at position 4. It strongly activates the positions ortho to it (positions 3 and 5) and para to it (position 1, which is occupied by the amino group). This directing effect reinforces the directing influence of the amino group, which is also a powerful ortho, para-director.

Aromatic Nucleophilic Substitution: For a nucleophilic aromatic substitution (SₙAr) reaction to occur, the ring typically needs to be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups. The electron-donating nature of the isopropoxy group makes the aromatic ring more electron-rich, thereby deactivating it towards attack by nucleophiles.

Electronic and Steric Effects of Substituents on Reaction Rates, Selectivity, and Stability

Electronic Effects on Reaction Rates and Selectivity: The aniline molecule is a complex system where activating and deactivating effects are in competition.

Amino Group (-NH₂): Strongly activating, ortho, para-directing (+M >> -I).

Isopropoxy Group (-O-iPr): Activating, ortho, para-directing (+M > -I). libretexts.org

Difluoromethyl Group (-CHF₂): Strongly deactivating, meta-directing (-I). wikipedia.orgacs.org

In an electrophilic aromatic substitution, the powerful activating and directing effects of the amino and isopropoxy groups will dominate over the deactivating effect of the difluoromethyl group. The substitution will be directed to the positions activated by the -NH₂ and -O-iPr groups. The available positions for substitution are C3, C5, and C6. Both the amino and isopropoxy groups activate positions 3 and 5. Therefore, electrophilic attack is most likely to occur at the C3 or C5 positions.

| Substituent | σ_meta | σ_para | Dominant Effect |

|---|---|---|---|

| -NH₂ | -0.16 | -0.66 | Strongly Donating (Resonance) |

| -OCH₃ (similar to -O-iPr) | +0.12 | -0.27 | Donating (Resonance) |

| -CHF₂ | +0.32 | +0.35 | Withdrawing (Inductive) |

| -CF₃ | +0.43 | +0.54 | Strongly Withdrawing (Inductive) |

Steric Effects: Steric hindrance plays a crucial role in determining the regioselectivity and reaction rates.

The difluoromethyl group at the C2 position sterically hinders the adjacent amino group and the C3 position. This could slow down reactions involving the amino group and may disfavor electrophilic attack at C3 compared to C5.

The isopropoxy group , being bulkier than a methoxy (B1213986) group, can also exert steric hindrance, potentially influencing the orientation of approaching reagents. youtube.com

The combination of these effects suggests that while positions C3 and C5 are electronically activated, steric hindrance from the ortho-difluoromethyl group might lead to a preference for substitution at the C5 position.

Conformational Analysis of Related Substituted Aniline Systems and Their Implications for Reactivity

The three-dimensional arrangement of the substituents in this compound has significant implications for its reactivity. The study of different spatial arrangements (conformations) and their relative energies is known as conformational analysis. colostate.eduaip.org

In aniline, the amino group is known to be non-planar, with the nitrogen atom lying slightly out of the plane of the benzene ring. researchgate.netderpharmachemica.com The degree of planarity is influenced by substituents. Electron-donating groups tend to increase the non-planarity, while electron-withdrawing groups favor a more planar conformation to maximize delocalization. researchgate.net

A key conformational feature in this compound is the potential for intramolecular hydrogen bonding between one of the hydrogen atoms of the amino group and a fluorine atom of the ortho-difluoromethyl group (N-H···F). While organic fluorine is generally considered a weak hydrogen bond acceptor, such interactions have been observed and characterized, particularly when the geometry is favorable. nih.govescholarship.orgnih.gov

The formation of such a hydrogen bond would have several consequences:

Conformational Restriction: It would lock the amino group into a specific orientation, reducing its rotational freedom.

Reduced Basicity/Nucleophilicity: The involvement of the nitrogen's lone pair (indirectly, by polarizing the N-H bond) and the N-H proton in hydrogen bonding would further decrease their availability for external reactions, reinforcing the basicity-lowering effect.

Altered Reactivity: A fixed conformation could influence the accessibility of the amino group and the adjacent C3 position to reagents, thereby affecting reaction rates and selectivity. For instance, a conformation stabilized by an intramolecular hydrogen bond might increase steric hindrance around the amino group. nih.gov

Future Research Directions and Emerging Opportunities for 2 Difluoromethyl 4 Isopropoxyaniline

Development of Novel and Sustainable Synthetic Routes, Including Green Chemistry Approaches

The future synthesis of 2-(difluoromethyl)-4-isopropoxyaniline will likely focus on improving efficiency, safety, and sustainability, moving away from traditional energy-intensive methods that often rely on precious-metal catalysts and generate significant waste.

Biocatalytic Approaches: A promising green route involves the use of enzymes. For instance, the synthesis could start from a substituted nitroaromatic precursor. The reduction of the nitro group to the aniline (B41778) is a critical step. Instead of conventional metal-catalyzed hydrogenation, which requires high-pressure hydrogen gas, a nitroreductase (NR) enzyme could be employed. This biocatalytic method operates at room temperature and pressure in aqueous buffers, offering high chemoselectivity and avoiding the need for heavy metal catalysts.

Photocatalytic and Electrocatalytic Methods: Modern synthetic methods such as visible-light photocatalysis offer mild and efficient pathways for introducing the difluoromethyl group onto the aromatic ring. Transition-metal-free protocols, potentially using organic dyes as photocatalysts or leveraging the formation of an electron donor-acceptor (EDA) complex between the aniline precursor and a difluoromethyl source, represent a sustainable strategy. Furthermore, electrocatalysis presents an alternative for the nitro group reduction, using electricity to drive the reaction and a redox mediator to transfer protons and electrons, thereby minimizing by-product formation and eliminating the need for high temperatures and pressures.

Atom Economy and Novel Reagents: Green chemistry principles also emphasize atom economy. Future research could explore the use of fluoroform (CHF3) as the difluoromethyl source. Fluoroform is an inexpensive and readily available reagent, and its use in continuous flow systems has been demonstrated for the difluoromethylation of other organic molecules, presenting a highly atom-efficient pathway.

The table below outlines a comparison of potential synthetic routes, highlighting the advantages of green chemistry approaches.

| Synthetic Step | Traditional Method | Green Chemistry Approach | Key Advantages |

| Nitro Group Reduction | Catalytic Hydrogenation (e.g., Pd/C, H2 gas) | Biocatalysis (Nitroreductase) or Electrocatalysis | Mild conditions (ambient temp/pressure), high selectivity, avoids heavy metals and high-pressure H2. |

| Difluoromethylation | Harsh fluorinating agents, high temperatures | Visible-Light Photocatalysis | Mild conditions, high functional group tolerance, transition-metal-free options. |

| Solvent Use | Volatile organic solvents (e.g., DMF, CH2Cl2) | Aqueous media, recyclable ionic liquids | Reduced environmental impact, improved safety. |

Exploration of New Reactivity Modes and Catalytic Applications in Organic Synthesis

The unique combination of functional groups in this compound opens avenues for its use as a versatile intermediate in organic synthesis. The aniline group can be readily transformed into a wide array of other functionalities. For instance, it can undergo diazotization to be converted into halides, nitriles, or other groups, or it can be used in coupling reactions to form amides, sulfonamides, or N-aryl heterocyles.

Future research should explore its utility in constructing complex molecular architectures, particularly those relevant to pharmaceuticals. The difluoromethyl group's ability to act as a hydrogen bond donor could be exploited in the design of enzyme inhibitors or other bioactive molecules. The compound could serve as a key precursor for the synthesis of novel heterocycles, such as quinoxalines or lactones, which are prevalent scaffolds in medicinal chemistry. The electronic properties of the difluoromethyl and isopropoxy groups will influence the regioselectivity of further reactions on the aromatic ring, a feature that can be harnessed for targeted synthesis.

Advancements in Computational Tools for High-Throughput Screening and Predictive Chemistry

Computational chemistry is poised to accelerate the exploration of this compound and its derivatives. Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict a wide range of molecular properties, guiding synthetic efforts and application-oriented research.

Predictive Modeling: Computational tools can forecast key physicochemical properties such as acidity (pKa), lipophilicity (logP), dipole moment, and the energies of frontier molecular orbitals (HOMO/LUMO). This data is crucial for predicting the compound's behavior in biological systems and its reactivity in chemical transformations. For example, mapping the molecular electrostatic potential (MEP) can identify sites susceptible to electrophilic or nucleophilic attack, guiding the design of subsequent reactions.

High-Throughput Screening (HTS): Virtual libraries of derivatives based on the this compound scaffold can be generated and screened computationally against biological targets. This in silico approach can rapidly identify promising candidates for further synthesis and experimental testing, significantly reducing the time and cost associated with drug discovery. Computational docking studies can predict binding affinities and modes of interaction with protein active sites, providing insights for rational drug design.

The following table illustrates the types of data that would be generated in a computational study of this molecule.

| Computed Property | Predicted Value (Hypothetical) | Significance |

| pKa (Anilinium ion) | 3.5 | Predicts the protonation state at physiological pH. |

| logP | 2.8 | Indicates lipophilicity and potential for cell membrane permeability. |

| Dipole Moment | 2.1 D | Influences solubility and intermolecular interactions. |

| HOMO-LUMO Gap | 4.5 eV | Relates to chemical reactivity and electronic excitation properties. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

For this compound to be a viable building block for industrial applications, its synthesis must be scalable, safe, and efficient. Continuous flow chemistry offers significant advantages over traditional batch processing for achieving these goals.

Enhanced Safety and Control: Many chemical reactions, including nitrations, diazotizations, and those involving highly reactive intermediates, are safer to perform in flow reactors. The small reaction volumes at any given time minimize the risks associated with exothermic events or the handling of hazardous materials. Flow systems also allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher reproducibility and yields.

Scalable, Multi-step Synthesis: A multi-step synthesis of this compound could be "telescoped" into a continuous sequence. For example, a flow reactor for the difluoromethylation could be directly connected to a packed-bed reactor containing an immobilized nitroreductase for the subsequent reduction. In-line purification techniques, such as liquid-liquid extraction or scavenger resins, can be integrated to remove impurities between steps, eliminating the need for manual workups and isolation of intermediates.

Automation and Library Synthesis: Integrating flow reactors with automated control systems and robotics enables high-throughput synthesis and optimization. Such platforms can autonomously vary reaction conditions to find the optimal protocol. This technology is not only beneficial for large-scale production but also for rapidly generating libraries of derivatives for structure-activity relationship (SAR) studies in drug discovery. The synthesis of heterocycles and other complex molecules from versatile intermediates is well-suited to this automated approach.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.